N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O6/c1-3-13-34-19-10-9-18(15-20(19)35-14-4-2)29-23(32)22(31)28(24(29)33)16-21(30)27-25(17-26)11-7-5-6-8-12-25/h9-10,15H,3-8,11-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHCWZVZYIIWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2C(=O)C(=O)N(C2=O)CC(=O)NC3(CCCCCC3)C#N)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.
Synthesis of the dipropoxyphenyl-imidazolidinyl-acetamide moiety: This involves the reaction of 3,4-dipropoxybenzaldehyde with appropriate amines and carbonyl compounds to form the imidazolidinone ring, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases.
Industry: It may be utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Cycloalkyl Size : Larger cycloheptyl groups may improve lipid solubility but reduce target engagement in sterically constrained pockets.
- Substituent Electronic Effects : Propoxy groups (electron-donating) could stabilize resonance in the trioxoimidazolidin ring, enhancing interaction with polar residues in enzymes.
- Heterocyclic Core : The trioxoimidazolidin’s hydrogen-bonding capacity may outperform thiazole or imidazole in binding affinity .
Biological Activity
N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H32N4O
- Molecular Weight : 484.5 g/mol
- CAS Number : 1119215-02-9
The compound features a cyanocycloheptyl group and an imidazolidinone moiety, which are often associated with various biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The trioxoimidazolidin structure may facilitate binding to active sites of proteins, potentially inhibiting or modulating their function. The presence of the cyano group could enhance electrophilic interactions, while the aromatic dipropoxyphenyl group may engage in π-π stacking with aromatic residues in proteins.
In Vitro Studies
Recent studies have investigated the compound's inhibitory effects on several enzymes:
- Enzyme Inhibition : Preliminary assays suggest that this compound may exhibit inhibitory activity against:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
- Tyrosinase
These enzymes are crucial for various physiological processes and are implicated in conditions such as Alzheimer's disease and hyperpigmentation disorders.
Study on Enzyme Inhibition
A study conducted by researchers examined the inhibition of AChE and BChE by various derivatives of acetamides, including our compound. The results indicated that modifications to the imidazolidinone structure significantly influenced enzyme inhibition potency.
Cytotoxicity Assessment
In another investigation focusing on cancer cell lines, the compound was tested for cytotoxic effects against A549 lung carcinoma cells. The findings suggested that certain structural modifications could enhance its anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is essential:
| Compound Name | IC50 Value (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential AChE/BChE inhibitor |
| Other acetamide derivatives | Varies | Various enzyme inhibitors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
